molecular formula C17H19N B142773 (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine CAS No. 135095-07-7

(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine

Cat. No. B142773
M. Wt: 237.34 g/mol
InChI Key: OPWWFTVBORMGFH-IFJXNEGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine, also known as PCP, is a dissociative anesthetic drug that was first synthesized in the 1950s. PCP has been used in scientific research to study its mechanism of action and its effects on the brain and body.

Mechanism Of Action

(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine works by blocking the NMDA receptor, which is involved in learning and memory. This blockage leads to a decrease in the activity of the neurotransmitter glutamate, which is involved in the transmission of signals between neurons. (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine also affects other neurotransmitters, such as dopamine, serotonin, and norepinephrine.

Biochemical And Physiological Effects

(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine has a wide range of biochemical and physiological effects. It can cause hallucinations, dissociation, and changes in perception. (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine can also cause changes in blood pressure, heart rate, and body temperature. Long-term use of (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine can lead to memory impairment, depression, and anxiety.

Advantages And Limitations For Lab Experiments

(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine has several advantages for lab experiments. It is a potent and selective NMDA receptor antagonist, making it a useful tool for studying the NMDA receptor. (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine is also relatively stable and easy to handle. However, (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine has several limitations for lab experiments. It is a controlled substance and requires specialized equipment and expertise to handle. (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine can also be toxic and dangerous if not handled properly.

Future Directions

There are several future directions for the study of (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine. One direction is to study the long-term effects of (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine on the brain and body. Another direction is to study the effects of (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine on different neurotransmitters and receptors. Additionally, the development of new drugs that target the NMDA receptor could be a promising direction for the treatment of neurological disorders. Finally, the use of (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine in combination with other drugs could provide new insights into the mechanisms of drug addiction and dependence.
Conclusion:
In conclusion, (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine is a dissociative anesthetic drug that has been used in scientific research to study its effects on the brain and body. (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine has a complex synthesis method and a wide range of biochemical and physiological effects. (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine has several advantages and limitations for lab experiments, and there are several future directions for the study of (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine. The study of (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine has provided valuable insights into the mechanisms of drug addiction and dependence, as well as the NMDA receptor and other neurotransmitters and receptors.

Synthesis Methods

The synthesis of (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine involves the reaction of cyclohexanone with phenylmagnesium bromide to form a ketone intermediate. The intermediate is then reacted with cyclohexylamine to form (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine. The synthesis of (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine has been used in scientific research to study its effects on the brain and body. It has been found to have anesthetic and analgesic properties, as well as hallucinogenic effects. (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine has been used to study the NMDA receptor, which is involved in learning and memory. (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine has also been used to study the effects of drugs on the brain and body.

properties

CAS RN

135095-07-7

Product Name

(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine

InChI

InChI=1S/C17H19N/c18-16-14-11-6-9-10-7-12(13(9)14)17(16,15(10)11)8-4-2-1-3-5-8/h1-5,9-16H,6-7,18H2/t9-,10-,11?,12+,13-,14-,15?,16+,17-/m0/s1

InChI Key

OPWWFTVBORMGFH-IFJXNEGLSA-N

Isomeric SMILES

C1[C@H]2[C@@H]3C[C@@H]4[C@H]2[C@@H]5[C@H]1C3[C@]4([C@@H]5N)C6=CC=CC=C6

SMILES

C1C2C3CC4C2C5C1C3C4(C5N)C6=CC=CC=C6

Canonical SMILES

C1C2C3CC4C2C5C1C3C4(C5N)C6=CC=CC=C6

synonyms

4-aminotrishomocubane

Origin of Product

United States

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